molecular formula C27H27F3N2O4 B605370 AM-211 CAS No. 1175526-27-8

AM-211

Cat. No.: B605370
CAS No.: 1175526-27-8
M. Wt: 500.5 g/mol
InChI Key: OPXIRFWNLBDKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-211 is a novel and potent antagonist of the prostaglandin D2 receptor type 2 (DP2). It exhibits high affinity for DP2 in various species, including humans, mice, rats, and guinea pigs. The compound has been actively studied due to its potential therapeutic applications in allergic inflammation .

Scientific Research Applications

AM-211 has garnered interest in several scientific fields:

    Chemistry: Researchers explore its interactions with DP2 and other prostanoid receptors.

    Biology: Investigations focus on its impact on allergic inflammation pathways.

    Medicine: Potential therapeutic applications include managing allergic responses.

    Industry: Although not yet widely used, this compound’s selectivity for DP2 makes it a promising candidate for drug development.

Mechanism of Action

AM-211 acts as an antagonist of the prostaglandin D2 receptor type 2 . This means it binds to this receptor and blocks its activation, which can help reduce allergic inflammation .

It is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored in a dry, dark place at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Safety and Hazards

While specific safety and hazard information for AM-211 is not available, it’s important to note that handling any chemical compound requires appropriate safety measures. This includes using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal guidelines .

Preparation Methods

Industrial Production:: Information regarding large-scale industrial production methods for AM-211 remains limited. Researchers primarily focus on its pharmacological properties rather than its commercial synthesis.

Chemical Reactions Analysis

AM-211 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not well-documented. Major products formed from these reactions are also not explicitly reported.

Properties

IUPAC Name

2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F3N2O4/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXIRFWNLBDKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151807
Record name AM-211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175526-27-8
Record name AM-211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175526278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB129M7SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

[2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid methyl ester (0.1 g) in THF (2 mL) was treated with 1N aqueous LiOH (2 mL) for 2 hours at room temperature. The mixture was acidified with 1N aqueous HCl and extracted three times with EtOAc. The combined organic layers were dried and concentrated, and the residue was purified by preparative HPLC to give [2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid. M+H is 501.
Name
[2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid methyl ester
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

[2′-(3-Benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid ethyl ester (46.57 g) in THF (470 mL) and ethanol (370 mL) was treated with 1N aqueous NaOH (2 mL) for 45 minutes at room temperature. The mixture was acidified with 1N aqueous HCl (270 mL) and extracted three times with dichloromethane, the organics were dried with magnesium sulfate, filtered and concentrated, and the residue was purified by preparative HPLC to give [2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid.
Name
[2′-(3-Benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid ethyl ester
Quantity
46.57 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Name
Quantity
270 mL
Type
reactant
Reaction Step Two

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